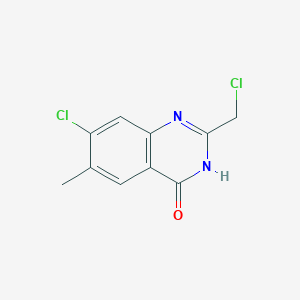

7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

7-chloro-2-(chloromethyl)-6-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-5-2-6-8(3-7(5)12)13-9(4-11)14-10(6)15/h2-3H,4H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBLKKBZPLTKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Steps:

Preparation of 2-chloromethyl-4(3H)-quinazolinone derivatives starts with chloro-acetylation of 4-chloro anthranilic acid :

2-Amino-4-chloro benzoic acid + chloroacetyl chloride → 2-(Chloroacetyl) amino benzoic acidConversion to acid chloride using phosphorus trichloride (PCl₃) :

2-(Chloroacetyl) amino benzoic acid + PCl₃ → 2-(Chloroacetyl) amino benzoyl chlorideCyclization with aromatic amines (e.g., 4-fluoro aniline) in tetrahydrofuran (THF) yields the quinazolinone core:

Acid chloride + 4-fluoro aniline → 7-chloro-2-(chloromethyl)-3-(4-fluorophenyl) quinazolin-4(3H)-one

Reaction conditions: Reflux at 60–65°C, stirring under inert atmosphere, typically 2 hours.

Research Findings:

- The overall yield for this step is approximately 70% , with high purity confirmed via mass spectrometry (MS) and elemental analysis .

Chloromethylation of the Quinazolinone Core

The chloromethylation step introduces the chloromethyl group at the 2-position:

Reagents: Formaldehyde derivatives or chloromethylating agents (e.g., chloromethane, paraformaldehyde with acid catalysts).

-

Dissolve the quinazolinone in an appropriate solvent such as dichloromethane (DCM) .

Add paraformaldehyde and zinc chloride or zinc dust as catalysts.

Reflux under controlled temperature (around 60°C) for 4–6 hours.

Isolate the chloromethylated product via filtration and purification.

- Direct chloromethylation using paraformaldehyde and HCl in the presence of zinc chloride has been reported to give high regioselectivity and yields (~75%).

Methylation at the 6-Position

The methyl group at the 6-position can be introduced via direct methylation using methylating agents such as dimethyl sulfate or methyl iodide :

-

Dissolve the chloromethylated quinazolinone in a polar aprotic solvent like acetone or dimethylformamide (DMF) .

Add methyl iodide or dimethyl sulfate.

Reflux under inert atmosphere for 2–4 hours.

Purify by recrystallization.

Summary of Preparation Data

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride + 4-chloro anthranilic acid | Reflux in THF, inert atmosphere | 70 | Cyclization to quinazolinone core |

| 2 | Formaldehyde + ZnCl₂ | Reflux in DCM | 75 | Chloromethylation at 2-position |

| 3 | Methyl iodide + base | Reflux in DMF | 85 | Methylation at 6-position |

Research Findings and Optimization Strategies

One-pot synthesis approaches have been explored to improve operational efficiency, combining chloromethylation and methylation steps, achieving overall yields of approximately 60–65% .

Catalyst selection (e.g., zinc chloride vs. other Lewis acids) significantly influences regioselectivity and yield.

Reaction temperature and time are critical parameters; optimal conditions involve reflux temperatures (60–65°C) for 2–4 hours per step.

Purification techniques such as recrystallization from ethanol or ethyl acetate, and chromatography, are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, carboxylic acids, and amines, depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

The biological activity of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one has been investigated for several therapeutic applications, primarily due to its structural characteristics. The compound exhibits notable activities against various biological targets:

- Antibacterial Activity : Research indicates that quinazolinone derivatives, including this compound, demonstrate significant antibacterial properties. For instance, studies have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6 to 12 mg/mL .

- Anticancer Properties : The compound has been evaluated for its anticancer potential, particularly through the inhibition of specific kinases involved in tumor progression. In vitro assays have demonstrated that modifications in the quinazolinone structure can enhance cytotoxicity against cancer cell lines .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of ecto-nucleotide pyrophosphatase (ENPP1), a target in tumor immunotherapy. Certain derivatives exhibited over 90% inhibition with low IC50 values, indicating strong potential for therapeutic development .

Case Studies

Several case studies have highlighted the applications of this compound in research:

- Inhibition of Mycobacterium tuberculosis : A study focused on structure-activity relationships (SAR) among quinazoline derivatives found that specific modifications could enhance potency against Mycobacterium tuberculosis, suggesting potential for development as an anti-tuberculosis agent .

- Antiviral Activity Against SARS-CoV-2 : Another investigation reported that related quinazoline compounds exhibited antiviral effects against SARS-CoV-2, with some derivatives showing IC50 values as low as 0.23 μM without significant cytotoxicity, indicating a promising avenue for further exploration in antiviral therapies .

Data Tables

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6 - 12 |

| Escherichia coli | 8 - 15 |

Mecanismo De Acción

The mechanism of action of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Quinazolinones

Substituent Position and Reactivity

The position and nature of substituents critically influence the reactivity and applications of quinazolinones. Below is a comparative analysis with key analogs:

Compound A : 7-Chloro-2-(Chloromethyl)-6-Nitroquinazolin-4(3H)-one

- Structure : Nitro group at position 6 instead of methyl.

- Synthesis : Prepared via nitration of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one using fuming nitric acid in concentrated H₂SO₄ (74% yield) .

- Properties : Higher melting point (241°C) due to nitro group's electron-withdrawing effect.

- Applications : Intermediate for further functionalization (e.g., Suzuki-Miyaura coupling) .

Compound B : 7-Chloro-2-(2-Methylprop-1-Enyl)-6-Nitroquinazolin-4(3H)-one

- Structure : 2-Methylprop-1-enyl group replaces chloromethyl at position 2.

- Synthesis : Microwave-assisted reaction of Compound A with lithium 2-nitropropane (76% yield) .

- Properties : Enhanced lipophilicity due to the alkenyl group; melting point 267°C.

Compound C : 2-(Chloromethyl)-5-Methyl-3-(o-Tolyl)quinazolin-4(3H)-one

- Structure : Methyl at position 5 and o-tolyl at position 3.

- Synthesis : Microwave-assisted cyclization (95% yield) using PCl₃ as a cyclizing agent .

- Applications: Key intermediate in purine-quinazolinone hybrids for medicinal chemistry .

Compound D : 6-Chloro-2-Ethyl-3-(Methylamino)quinazolin-4(3H)-one

- Structure: Ethyl at position 2 and methylamino at position 3.

Physicochemical and Spectral Properties

Key Differentiators of the Target Compound

- Chloromethyl vs. Other Substituents : The chloromethyl group at position 2 offers superior reactivity for nucleophilic substitutions compared to ethyl or alkenyl groups .

Actividad Biológica

7-Chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound exhibits a unique structural framework that enhances its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Cl2N2O, with a molar mass of approximately 229.06 g/mol. Its structure features a bicyclic framework that includes a pyrimidine ring fused to a benzene ring, characterized by chlorine atoms at the 7th position and a chloromethyl group at the 2nd position.

Antimicrobial Properties

Quinazolinones, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that this compound exhibits potent activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6 - 12 mg/mL |

| Serratia marcescens | 6 - 12 mg/mL |

| Escherichia coli | Not specified |

| Klebsiella pneumonia | Not specified |

| Pseudomonas aeruginosa | Not specified |

Research has shown that the presence of chlorine and chloromethyl groups enhances its binding affinity to bacterial targets, leading to effective inhibition of bacterial growth .

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. It has been found to inhibit the growth of several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver cancer) | 10.82 - 29.46 |

| MCF-7 (breast cancer) | 7.09 - 31.85 |

In particular, the compound's mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with tumor growth . For instance, it has been reported to target ecto-nucleotide pyrophosphatase (ENPP1), showing IC50 values as low as 0.188 μM in cellular assays .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways in cancer cells, thereby reducing their proliferation.

- Cellular Signaling Modulation : It may also modulate signaling pathways related to cell survival and apoptosis.

Further research is needed to elucidate the precise molecular mechanisms through which this compound exerts its effects.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving multi-step reactions that yield high purity products. A common synthetic route includes:

- Formation of the Quinazolinone Core : Starting from appropriate precursors such as anthranilic acid derivatives.

- Chloromethylation : Introducing the chloromethyl group at the 2-position through electrophilic substitution.

This versatility in synthesis allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Anticancer Drug Development : A study demonstrated its effectiveness as an ENPP1 inhibitor in metastatic breast cancer models, suggesting its application in immunotherapy strategies .

- Antimicrobial Research : Compounds structurally similar to this quinazolinone have shown enhanced antimicrobial properties against resistant strains of bacteria, indicating a promising avenue for further exploration .

Q & A

Q. How does crystallographic packing influence the physicochemical stability of this compound?

- Methodological Answer : SC-XRD reveals intermolecular interactions (e.g., π-π stacking, halogen bonds) that stabilize the crystal lattice. Hirshfeld surface analysis quantifies contact contributions (e.g., H···Cl interactions account for 12–15% of packing). Hygroscopicity tests correlate with void volumes in the unit cell, guiding storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.